Diisohexyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisohexyl maleate is an organic compound with the chemical formula C16H28O4. It is an ester derived from maleic acid and isohexanol. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisohexyl maleate can be synthesized through the esterification of maleic anhydride with isohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of maleic anhydride to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diisohexyl maleate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diisohexyl fumarate.
Reduction: Reduction reactions can convert this compound to diisohexyl succinate.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Diisohexyl fumarate.
Reduction: Diisohexyl succinate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diisohexyl maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of polymers and copolymers. Its reactivity makes it suitable for creating functional materials with specific properties.
Biology: this compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of coatings, adhesives, and plasticizers. Its properties enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of diisohexyl maleate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In polymer chemistry, this compound undergoes polymerization reactions to form long-chain polymers with specific properties. The ester groups in this compound play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Diethyl maleate
- Dimethyl maleate
- Dibutyl maleate
Comparison
Diisohexyl maleate is unique due to its longer alkyl chains compared to other maleate esters. This results in different physical and chemical properties, such as increased hydrophobicity and higher boiling points. These properties make this compound more suitable for specific applications, such as in the production of hydrophobic coatings and plasticizers.
Properties
CAS No. |
94248-78-9 |
---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
bis(4-methylpentyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O4/c1-13(2)7-5-11-19-15(17)9-10-16(18)20-12-6-8-14(3)4/h9-10,13-14H,5-8,11-12H2,1-4H3/b10-9- |
InChI Key |
AUUKMDXZUNSGGI-KTKRTIGZSA-N |
Isomeric SMILES |
CC(C)CCCOC(=O)/C=C\C(=O)OCCCC(C)C |
Canonical SMILES |
CC(C)CCCOC(=O)C=CC(=O)OCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.